molecular formula C9H11ClN6O B2377240 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide CAS No. 2411271-60-6

2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide

Cat. No.: B2377240
CAS No.: 2411271-60-6
M. Wt: 254.68
InChI Key: RYHCACXDLSFYEI-UHFFFAOYSA-N
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Description

2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide is a synthetic organic compound that features a unique combination of a chloroacetamide group and a triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone or β-keto ester.

    Chlorination and Acetamide Formation: The final step involves the chlorination of the acetamide precursor using reagents like thionyl chloride or phosphorus trichloride, followed by coupling with the triazole-pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the triazole and pyrazole rings.

    Condensation Reactions: The acetamide group can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the triazole or pyrazole rings.

    Condensation Products: Imines or enamines formed from reactions with carbonyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules. It serves as a probe in biochemical assays to understand the mechanisms of various biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide is unique due to the presence of both a triazole and pyrazole ring system, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN6O/c1-16-7(2-3-12-16)9-6(13-15-14-9)5-11-8(17)4-10/h2-3H,4-5H2,1H3,(H,11,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCACXDLSFYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNN=C2CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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